molecular formula C12H17N3O2 B2571389 N1-isopentyl-N2-(pyridin-3-yl)oxalamide CAS No. 920208-11-3

N1-isopentyl-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2571389
CAS No.: 920208-11-3
M. Wt: 235.287
InChI Key: JIMMERUYWPOPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isopentyl-N2-(pyridin-3-yl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of an oxalamide group, which is a functional group containing two amide groups connected by an oxalyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(pyridin-3-yl)oxalamide typically involves the reaction of isopentylamine with pyridine-3-carboxylic acid to form the corresponding amide. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-isopentyl-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a drug candidate for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N1-isopentyl-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide

Uniqueness

N1-isopentyl-N2-(pyridin-3-yl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methylbutyl)-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9(2)5-7-14-11(16)12(17)15-10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMERUYWPOPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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